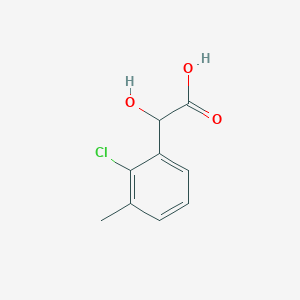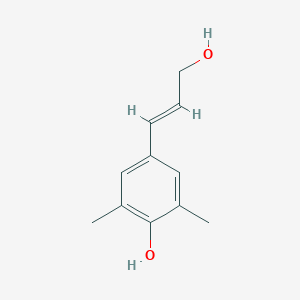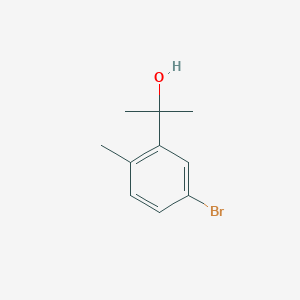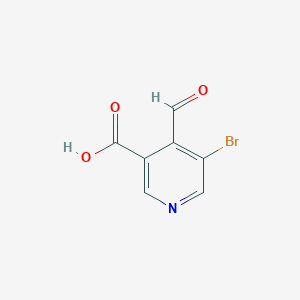
5-Bromo-4-formylpyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-formylpyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H4BrNO3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a bromine atom at the 5th position, a formyl group at the 4th position, and a carboxylic acid group at the 3rd position of the pyridine ring. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-formylpyridine-3-carboxylic acid typically involves the bromination of 4-formylpyridine-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
化学反応の分析
Types of Reactions
5-Bromo-4-formylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include organometallic compounds like Grignard reagents or organolithium reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents in anhydrous ether or organolithium reagents in tetrahydrofuran (THF).
Major Products Formed
Oxidation: 5-Bromo-4-carboxypyridine-3-carboxylic acid.
Reduction: 5-Bromo-4-hydroxymethylpyridine-3-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-4-formylpyridine-3-carboxylic acid is widely used in scientific research due to its versatile reactivity and functional groups. Some of its applications include:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: As a precursor for the synthesis of biologically active molecules and potential drug candidates.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 5-Bromo-4-formylpyridine-3-carboxylic acid depends on its specific application and the target molecule it interacts with. In general, the compound can act as an electrophile due to the presence of the formyl group, which can undergo nucleophilic addition reactions. The bromine atom can also participate in substitution reactions, making the compound a versatile intermediate in various chemical transformations.
類似化合物との比較
Similar Compounds
5-Bromopyridine-3-carboxylic acid: Lacks the formyl group at the 4th position.
4-Formylpyridine-3-carboxylic acid: Lacks the bromine atom at the 5th position.
5-Bromo-2-formylpyridine-3-carboxylic acid: Has the formyl group at the 2nd position instead of the 4th position.
Uniqueness
5-Bromo-4-formylpyridine-3-carboxylic acid is unique due to the presence of both a bromine atom and a formyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and makes the compound a valuable intermediate in organic synthesis and pharmaceutical research.
特性
分子式 |
C7H4BrNO3 |
|---|---|
分子量 |
230.02 g/mol |
IUPAC名 |
5-bromo-4-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrNO3/c8-6-2-9-1-4(7(11)12)5(6)3-10/h1-3H,(H,11,12) |
InChIキー |
MIFNSWHGYQIUHW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)Br)C=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


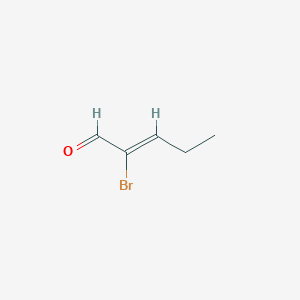
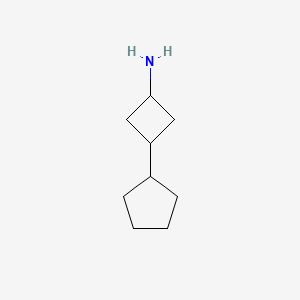
![1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13570925.png)
![[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)
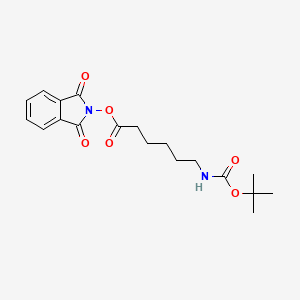
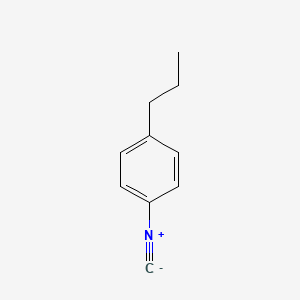
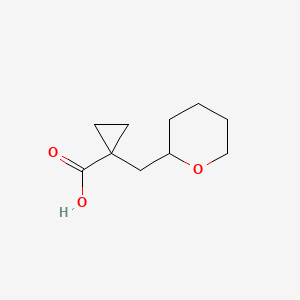

![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)
